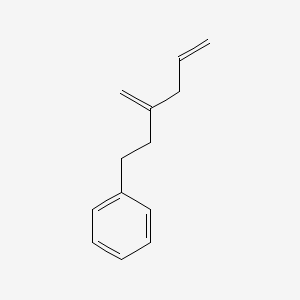![molecular formula C18H21BrO2 B14263797 4-[(5-Bromopentyl)oxy]-4'-methoxy-1,1'-biphenyl CAS No. 130474-49-6](/img/structure/B14263797.png)
4-[(5-Bromopentyl)oxy]-4'-methoxy-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(5-Bromopentyl)oxy]-4’-methoxy-1,1’-biphenyl is an organic compound that features a biphenyl core with a methoxy group at the para position of one phenyl ring and a 5-bromopentyl group attached via an ether linkage to the other phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Bromopentyl)oxy]-4’-methoxy-1,1’-biphenyl typically involves the following steps:
Starting Material: The synthesis begins with 4’-methoxy-1,1’-biphenyl.
Purification: The crude product is purified using techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
4-[(5-Bromopentyl)oxy]-4’-methoxy-1,1’-biphenyl can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the 5-bromopentyl group can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Major Products Formed
Scientific Research Applications
4-[(5-Bromopentyl)oxy]-4’-methoxy-1,1’-biphenyl has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[(5-Bromopentyl)oxy]-4’-methoxy-1,1’-biphenyl involves its ability to undergo nucleophilic substitution reactions. The bromine atom in the 5-bromopentyl group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity allows it to modify other molecules by forming new covalent bonds .
Comparison with Similar Compounds
Similar Compounds
4-[(5-Bromopentyl)oxy]benzoate: Similar structure but with a benzoate group instead of a biphenyl core.
4-[(5-Bromopentyl)oxy]benzylidene: Contains a benzylidene group instead of a biphenyl core.
Uniqueness
4-[(5-Bromopentyl)oxy]-4’-methoxy-1,1’-biphenyl is unique due to its biphenyl core, which provides additional stability and potential for π-π interactions compared to simpler aromatic compounds. This makes it particularly useful in applications requiring stable aromatic systems .
Properties
CAS No. |
130474-49-6 |
|---|---|
Molecular Formula |
C18H21BrO2 |
Molecular Weight |
349.3 g/mol |
IUPAC Name |
1-(5-bromopentoxy)-4-(4-methoxyphenyl)benzene |
InChI |
InChI=1S/C18H21BrO2/c1-20-17-9-5-15(6-10-17)16-7-11-18(12-8-16)21-14-4-2-3-13-19/h5-12H,2-4,13-14H2,1H3 |
InChI Key |
NLNGECSEFVJODC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C=C2)OCCCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




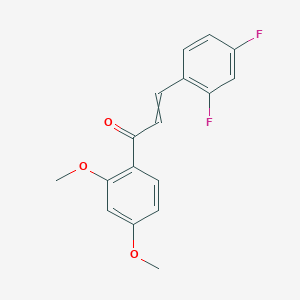
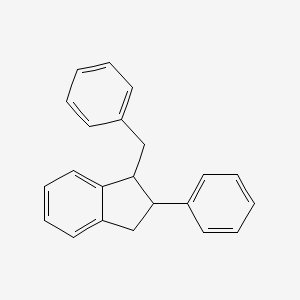
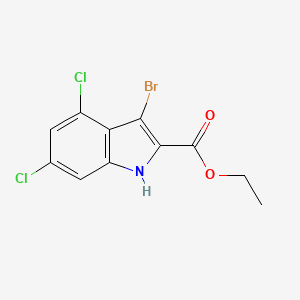
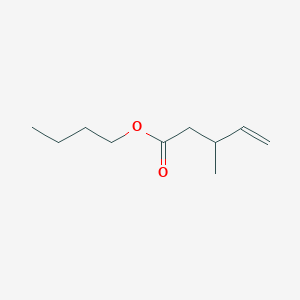
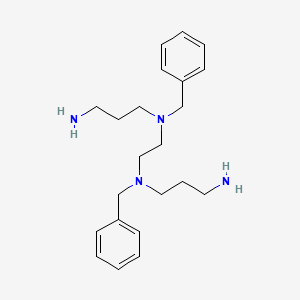
![3-Phenyl-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14263767.png)
![Benzamide, N-[3-(4-nitrophenyl)-4-oxo-2-thiazolidinylidene]-](/img/structure/B14263775.png)
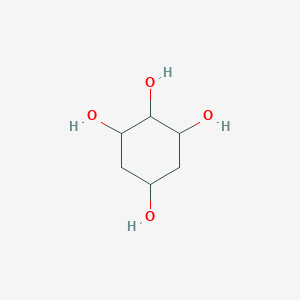
![N-[2-(Ethenyloxy)ethyl]-N-methylnitramide](/img/structure/B14263782.png)
![3-[6-(3-Ethoxy-3-oxopropyl)dibenzo[b,d]furan-4-yl]propanoate](/img/structure/B14263799.png)
![Phosphonic acid, [1-(benzoylamino)-2-phenylethyl]-, dimethyl ester](/img/structure/B14263802.png)
